molecular formula C4H4Cl2N2OS B13952389 2-Aminothiazole-4-carbonyl chloride hydrochloride

2-Aminothiazole-4-carbonyl chloride hydrochloride

Cat. No.: B13952389
M. Wt: 199.06 g/mol
InChI Key: HNPAEKDHGRUBJO-UHFFFAOYSA-N
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Description

2-Aminothiazole-4-carbonyl chloride hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of 2-aminothiazole, which is known for its wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminothiazole-4-carbonyl chloride hydrochloride typically involves the reaction of 2-aminothiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminothiazole-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, Schiff bases, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

2-Aminothiazole-4-carbonyl chloride hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential therapeutic properties.

    Biology: The compound is studied for its antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: It serves as a precursor for the development of new drugs targeting different diseases.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-aminothiazole-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminothiazole-4-carbonyl chloride hydrochloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile building block for the synthesis of various biologically active compounds. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for industrial applications .

Properties

Molecular Formula

C4H4Cl2N2OS

Molecular Weight

199.06 g/mol

IUPAC Name

2-amino-1,3-thiazole-4-carbonyl chloride;hydrochloride

InChI

InChI=1S/C4H3ClN2OS.ClH/c5-3(8)2-1-9-4(6)7-2;/h1H,(H2,6,7);1H

InChI Key

HNPAEKDHGRUBJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C(=O)Cl.Cl

Origin of Product

United States

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